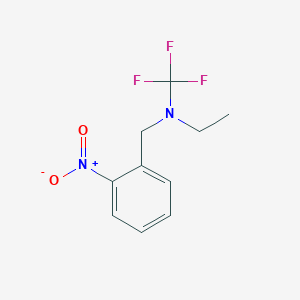
N-(2-nitrobenzyl)-N-(trifluoromethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-nitrobenzyl)-N-(trifluoromethyl)ethanamine is an organic compound that features both a nitrobenzyl group and a trifluoromethyl group attached to an ethanamine backbone. Compounds with such functional groups are often of interest in various fields of chemistry and pharmacology due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrobenzyl)-N-(trifluoromethyl)ethanamine typically involves the following steps:
Nitration of Benzyl Compounds:
Formation of Trifluoromethyl Compounds: The trifluoromethyl group can be introduced via various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amination: The final step involves the formation of the ethanamine backbone, which can be achieved through reductive amination or other amination techniques.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and trifluoromethylation processes, followed by purification steps such as distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrobenzyl)-N-(trifluoromethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the benzyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique functional groups.
Medicine: Investigated for potential pharmacological activities, including antimicrobial or anticancer properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-nitrobenzyl)-N-(trifluoromethyl)ethanamine would depend on its specific interactions with molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biological pathways and molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-(2-nitrobenzyl)-N-methylamine: Similar structure but lacks the trifluoromethyl group.
N-(2-nitrobenzyl)-N-(trifluoromethyl)propylamine: Similar structure with a longer alkyl chain.
N-(2-nitrophenyl)-N-(trifluoromethyl)ethanamine: Similar structure with the nitro group directly attached to the phenyl ring.
Uniqueness
N-(2-nitrobenzyl)-N-(trifluoromethyl)ethanamine is unique due to the combination of the nitrobenzyl and trifluoromethyl groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H11F3N2O2 |
|---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
N-[(2-nitrophenyl)methyl]-N-(trifluoromethyl)ethanamine |
InChI |
InChI=1S/C10H11F3N2O2/c1-2-14(10(11,12)13)7-8-5-3-4-6-9(8)15(16)17/h3-6H,2,7H2,1H3 |
InChI Key |
RGDCCUWAEZTTFA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















